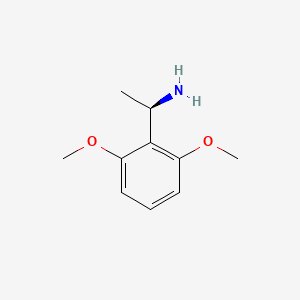

(R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine

Description

Importance of Chiral Amines as Key Structural Motifs in Advanced Molecules

Chiral amines are fundamental structural motifs found in a wide array of natural products, pharmaceuticals, and agrochemicals. researchgate.netacs.orgnih.gov It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain at least one chiral amine fragment. nih.govnih.gov Their prevalence stems from their ability to form specific hydrogen bonds and engage in other non-covalent interactions, which are critical for molecular recognition and biological activity. nih.gov The precise stereochemistry of a chiral amine can dramatically influence the efficacy and safety of a drug, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. nih.gov

The synthesis of enantiomerically pure chiral amines is a significant focus of modern organic chemistry. acs.orgrsc.org Researchers have developed numerous strategies, including asymmetric catalysis and biocatalysis, to produce these valuable compounds with high stereoselectivity. acs.orgwiley.comrsc.org These methods provide access to a diverse range of chiral amine building blocks that are essential for the construction of complex target molecules. researchgate.netnottingham.ac.uk

(R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine as a Chiral Building Block

This compound is a specific chiral amine that has emerged as a valuable building block in asymmetric synthesis. achemblock.comparchem.com Its utility is derived from its defined stereochemistry and the presence of the sterically demanding 2,6-dimethoxyphenyl group. This structural feature can impart a high degree of stereocontrol in chemical transformations.

One of the primary applications of this compound is as a chiral resolving agent. libretexts.org Racemic mixtures of chiral acids can be treated with this enantiomerically pure amine to form a mixture of diastereomeric salts. libretexts.orgjackwestin.com These diastereomers possess different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization. jackwestin.compsu.edu Once separated, the individual enantiomers of the acid can be recovered. This classical resolution method remains a practical approach for obtaining enantiomerically pure compounds. libretexts.org

Below is a data table summarizing the key properties of this compound:

| Property | Value | Reference |

| Chemical Formula | C10H15NO2 | achemblock.com |

| Molecular Weight | 181.24 g/mol | achemblock.com |

| CAS Number | 1241682-75-6 | achemblock.com |

| IUPAC Name | (1R)-1-(2,6-dimethoxyphenyl)ethan-1-amine | achemblock.com |

Overview of Academic Research Perspectives for Aromatic Ethan-1-amines

Aromatic ethan-1-amines, the class of compounds to which this compound belongs, are a subject of ongoing academic research due to their synthetic versatility and presence in biologically active molecules. Research in this area encompasses a wide range of topics, including the development of novel synthetic methods, the exploration of their applications in catalysis, and the study of their metabolic pathways. nih.govnih.gov

Electrochemical methods have been explored for the C-H amination of aromatic compounds to produce primary aromatic amines, offering a metal-free and reagent-light alternative to traditional methods. nih.gov Furthermore, the electron-donor properties of various aminophenyl systems are a subject of computational and experimental investigation, providing insights into their reactivity and potential applications in materials science. acs.org

The synthesis of derivatives of aromatic ethan-1-amines is also a significant area of research. For instance, the synthesis of N-aryl and N-alkyl derivatives allows for the fine-tuning of their chemical and physical properties for specific applications. prepchem.commdpi.com Biocatalytic approaches, utilizing enzymes such as transaminases, are also being developed for the asymmetric synthesis of chiral aromatic amines, offering environmentally friendly and highly selective routes to these valuable compounds. rsc.orgsemanticscholar.org

The following table provides examples of related aromatic ethan-1-amine derivatives and their areas of study:

| Compound | Area of Research |

| (R)-1-Phenylethylamine | Used in the synthesis of anesthetic agents and in the treatment of Alzheimer's disease. nih.gov |

| 2-(2,5-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine | Synthesis and functional characterization of its positional isomers. acs.org |

| N,N-dimethyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]-ethanamine | Studied for its chemical and physical properties. epa.gov |

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(2,6-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-7(11)10-8(12-2)5-4-6-9(10)13-3/h4-7H,11H2,1-3H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTFHNHLQMVBTK-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1OC)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC=C1OC)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of R 1 2,6 Dimethoxyphenyl Ethan 1 Amine

N-Alkylation Reactions for Amine Functionalization

N-alkylation is a fundamental transformation for converting primary amines into secondary and tertiary amines, which are prevalent structures in many biologically active compounds and fine chemicals. nih.gov

The functionalization of (R)-1-(2,6-dimethoxyphenyl)ethan-1-amine to its secondary and tertiary amine derivatives can be achieved through several established synthetic methodologies.

Direct Alkylation with Alkyl Halides: This classical method involves the nucleophilic substitution reaction between the amine and an alkyl halide. The reaction proceeds via an SN2 mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide. To synthesize a secondary amine, one equivalent of an alkyl halide is used. The formation of tertiary amines can be achieved by further alkylation of the resulting secondary amine or by using at least two equivalents of the alkylating agent from the start. Over-alkylation to form quaternary ammonium (B1175870) salts can be a competing side reaction. researchgate.net The use of a base is often necessary to neutralize the hydrohalic acid byproduct. nih.gov

Reductive Amination: A highly effective method for creating secondary and tertiary amines is reductive amination. This process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate. This imine is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). To synthesize tertiary amines via this route, a secondary amine (derived from the initial mono-alkylation) is reacted with another carbonyl compound to form an enamine or iminium ion, which is subsequently reduced. youtube.com

Alkylation with Alcohols (Borrowing Hydrogen Catalysis): A more sustainable and atom-economical approach is the direct N-alkylation using alcohols as alkylating agents, catalyzed by transition metal complexes (e.g., based on iridium, ruthenium, or manganese). acs.orgnih.gov This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary oxidation of the alcohol to an aldehyde by the metal catalyst. nih.govrug.nl The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the hydrogen atoms previously "borrowed" and stored by the catalyst, regenerating the active catalyst and yielding the alkylated amine with water as the only byproduct. nih.govrug.nl This method allows for the selective monoalkylation of primary amines. nih.gov

Table 1: Comparison of N-Alkylation Methods

| Method | Alkylating Agent | Typical Reagents/Catalysts | Key Intermediate | Byproduct(s) |

| Direct Alkylation | Alkyl Halides | Base (e.g., K₂CO₃, Et₃N) | - | Halide Salt |

| Reductive Amination | Aldehydes/Ketones | Reducing Agent (e.g., NaBH₄, H₂/Pd) | Imine/Enamine | Water |

| Borrowing Hydrogen | Alcohols | Transition Metal Catalyst (e.g., Ru, Ir, Mn complexes) | Aldehyde, Imine | Water |

The mechanism of N-alkylation of this compound depends on the chosen synthetic route.

With Alkyl Halides: The reaction proceeds through a classical bimolecular nucleophilic substitution (SN2) pathway. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide leaving group in a single, concerted step. The steric hindrance from the 2,6-dimethoxy groups and the chiral center may influence the rate of this reaction.

With Alcohols (Borrowing Hydrogen): The catalytic cycle of the borrowing hydrogen mechanism is a multi-step process. rug.nl

Dehydrogenation: The metal catalyst oxidizes the alcohol substrate to the corresponding aldehyde, and the liberated hydrogen is transferred to the catalyst, often forming a metal-hydride species. acs.orgrug.nl

Condensation: The newly formed aldehyde reacts with this compound to form a Schiff base (imine) and a molecule of water. acs.org

Hydrogenation: The metal-hydride complex then reduces the imine to the desired secondary amine, regenerating the catalyst for the next cycle. rug.nl

Formation of Amides and Imine Derivatives

The primary amine functionality of this compound allows for its straightforward conversion into amides and imines, which are important functional groups in medicinal chemistry and materials science.

Amide Synthesis: Amides are typically formed by reacting the amine with a carboxylic acid or its activated derivatives. A common laboratory method involves the acylation of the amine with an acid chloride or anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to scavenge the acidic byproduct. youtube.com Alternatively, direct coupling with a carboxylic acid can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Mechanochemical methods, which involve ball-milling the amine with a formylating or acetylating agent, also provide an efficient route to amides. researchgate.netbeilstein-journals.org Catalytic methods that directly couple alcohols and amines to form amides have also been developed, often using ruthenium-based catalysts. researchgate.net

Imine Synthesis: Imines, also known as Schiff bases, are formed through the acid-catalyzed condensation reaction of a primary amine with an aldehyde or a ketone. libretexts.org The reaction mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration of this intermediate leads to the formation of the C=N double bond of the imine. libretexts.org The reaction is generally reversible and is often driven to completion by removing the water formed during the reaction. The rate of imine formation is pH-dependent, with optimal rates typically observed under mildly acidic conditions (around pH 4-5) which facilitate the dehydration step without fully protonating the amine nucleophile. libretexts.org

Integration into Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity. This compound is an excellent substrate for several key MCRs.

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, producing α-acetamido carboxamide derivatives from an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.gov In this reaction, this compound serves as the amine component.

The generally accepted mechanism proceeds as follows: nih.govnih.gov

Condensation of the amine with the aldehyde or ketone to form an imine.

Protonation of the imine by the carboxylic acid to form an iminium ion.

Nucleophilic attack of the isocyanide on the iminium ion, yielding a nitrilium ion intermediate.

Attack of the carboxylate anion on the nitrilium ion to form an O-acyl-isoamide intermediate.

An irreversible intramolecular acyl transfer, known as the Mumm rearrangement, to furnish the final stable α-acylamino amide product. nih.gov

The Ugi reaction is renowned for its high convergence and the vast structural diversity that can be achieved by varying the four input components, making it a powerful tool in combinatorial chemistry and drug discovery. nih.govresearchgate.net

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that synthesizes tetrahydroisoquinolines and related heterocyclic systems. researchgate.net The classical reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium ion carbon.

The this compound backbone is well-suited for Pictet-Spengler type cyclizations. The two methoxy (B1213986) groups on the phenyl ring are strong electron-donating groups, which highly activate the aromatic ring towards electrophilic attack, facilitating the crucial ring-closing step. beilstein-journals.org The reaction of this compound with an aldehyde would first form an iminium ion under acidic conditions. Subsequent intramolecular cyclization would lead to the formation of a substituted tetrahydroisoquinoline. The stereochemistry of the starting amine can influence the diastereoselectivity of the newly formed stereocenter in the product. uva.nl This reaction is a key method for the synthesis of many pharmaceutically relevant alkaloids and their analogs. researchgate.net

Table 2: Summary of Key Reactions

| Reaction Type | Key Reactants (with amine) | Product Functional Group | Key Features |

| Amide Synthesis | Carboxylic Acid (or derivative) | Amide (-CONH-) | Robust, versatile, many coupling methods available. |

| Imine Synthesis | Aldehyde / Ketone | Imine (-C=N-) | Reversible, acid-catalyzed, forms Schiff bases. |

| Ugi Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Four-component, high complexity generation. |

| Pictet-Spengler | Aldehyde / Ketone | Tetrahydroisoquinoline | Intramolecular cyclization, forms fused rings. |

Advanced Synthetic Transformations for Diverse Molecular Scaffolds

The chiral primary amine, this compound, serves as a valuable building block in a variety of advanced synthetic transformations aimed at the construction of complex and diverse molecular scaffolds. Its inherent chirality and reactive amino group enable its participation in powerful multicomponent reactions (MCRs) and diastereoselective cyclization reactions, leading to molecules with significant structural and stereochemical complexity. These transformations are pivotal in medicinal chemistry and materials science for generating libraries of novel compounds. nih.govresearchgate.net

One of the most significant applications of chiral amines in advanced synthesis is the Pictet-Spengler reaction . This reaction facilitates the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, which are core structures in many natural products and biologically active compounds. mdpi.comnsf.gov The reaction proceeds through the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions, followed by an intramolecular electrophilic substitution to close the ring. mdpi.com When a chiral amine such as this compound is employed, it can direct the stereochemical outcome of the newly formed stereocenter, leading to enantioenriched products. The general transformation is illustrated below.

| Reactant A | Reactant B | Catalyst/Conditions | Product Scaffold |

|---|---|---|---|

| β-Arylethylamine | Aldehyde/Ketone | Acid (e.g., TFA, HCl) | Tetrahydroisoquinoline / Tetrahydro-β-carboline |

| Tryptamine derivatives | Various aldehydes | Chiral Brønsted acid | Tetrahydro-β-carbolines |

| 2-(Furan-2-yl)ethan-1-amine | Aromatic aldehydes | Acid-catalyzed | Tetrahydrofuro[3,2-c]pyridines beilstein-journals.org |

Another powerful strategy for scaffold diversification is the Ugi four-component reaction (Ugi-4CR) . This multicomponent reaction is highly valued for its ability to generate complex, peptide-like molecules from simple starting materials in a single step. nih.govnih.gov The Ugi-4CR involves the reaction of an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to produce an α-acetamido carboxamide derivative. mdpi.comresearchgate.net The use of this compound as the amine component introduces a chiral element, enabling the synthesis of diverse libraries of chiral compounds. The mechanism involves the initial formation of an imine between the amine and the carbonyl compound, which is then attacked by the isocyanide and subsequently by the carboxylate to yield the final product. nih.govresearchgate.net

| Amine Component | Carbonyl Component | Isocyanide | Carboxylic Acid | Resulting Scaffold |

|---|---|---|---|---|

| This compound | Formaldehyde | tert-Butyl isocyanide | Acetic acid | Chiral α-acetamido carboxamide |

| Primary Amine | Aldehyde/Ketone | Various Isocyanides | Various Carboxylic Acids | Diverse α-acylamino amides mdpi.com |

| Amino Acids | Aldehydes | Isocyanides | N-Hydroxyimides | α-Hydrazino amides nih.gov |

Beyond these well-established reactions, this compound can be envisioned as a key component in other multicomponent reactions such as the Strecker and Petasis reactions for the synthesis of α-aminonitriles and amino acids, respectively. nih.gov Furthermore, its derivatives can be employed in the construction of various heterocyclic systems, which are foundational to a vast number of pharmaceuticals. beilstein-journals.orgmdpi.comekb.eg The ability to participate in such a wide array of transformations underscores the utility of this compound as a versatile chiral building block for the creation of diverse and complex molecular architectures.

Applications of R 1 2,6 Dimethoxyphenyl Ethan 1 Amine and Its Derivatives in Asymmetric Catalysis

Chiral Ligand Design and Development

The efficacy of a metal-catalyzed asymmetric reaction is profoundly dependent on the structure of the chiral ligand coordinated to the metal center. acs.org Chiral primary amines like (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine are versatile precursors for synthesizing sophisticated ligand architectures that can effectively control the stereochemical outcome of a reaction.

The rational design of chiral ligands involves the strategic placement of coordinating atoms and steric bulk to create a well-defined chiral environment around a metal catalyst. This compound offers a robust scaffold for this purpose. The primary amine group serves as a convenient handle for derivatization, allowing for the introduction of other coordinating moieties, such as phosphines, to create multidentate ligands.

Monodentate Ligands: The amine can be transformed into phosphoramidite or phosphonamidate ligands. These P-ligands, which retain the stereogenic center from the original amine, can coordinate to a single site on a metal, influencing the stereoselectivity through their steric and electronic properties.

Bidentate Ligands: More commonly, the amine is used to construct bidentate P,N ligands, which are a significant class in asymmetric catalysis. nih.gov A typical synthetic route involves the reaction of the chiral amine with a phosphine-containing moiety, such as 2-(diphenylphosphino)benzaldehyde, to form a Schiff base, which is then reduced to yield the final P,N ligand. The two donor atoms (phosphorus and nitrogen) can then chelate to a metal center, forming a stable, chiral catalytic complex. The rigid 2,6-dimethoxyphenyl group provides significant steric hindrance, which can effectively shield certain quadrants around the metal center, thereby directing the approach of the substrate and leading to high enantioselectivity.

The structural features of the amine precursor are directly translated into the properties of the resulting chiral ligand and, consequently, the performance of the catalyst. The 2,6-dimethoxy substitution on the phenyl ring of this compound has a profound electronic and steric impact.

Electronic Effects: The electron-donating nature of the methoxy (B1213986) groups can increase the electron density at the nitrogen atom of the ligand. When coordinated to a metal, this can modulate the metal's electronic properties, influencing its reactivity and catalytic turnover frequency.

Steric Effects: The presence of two ortho-substituents creates a sterically demanding environment. This bulkiness is a key element in asymmetric induction, as it restricts the possible coordination modes of the substrate, favoring a specific orientation that leads to the desired enantiomer. In P,N ligands derived from this amine, the bulky aryl group can create a "chiral pocket" that effectively discriminates between the two prochiral faces of a substrate.

Furthermore, the nitrogen atom in ligands derived from primary amines can act as a hydrogen-bond donor or a Brønsted base, which can lead to secondary interactions with the substrate, further enhancing stereoselectivity.

Role in Transition Metal-Catalyzed Enantioselective Reactions

Ligands derived from chiral amines are instrumental in a wide range of transition metal-catalyzed reactions. The unique steric and electronic profile imparted by the this compound scaffold makes its derivatives potentially powerful ligands for key enantioselective transformations.

Asymmetric hydrogenation is one of the most efficient methods for producing enantiomerically pure compounds. nih.govresearchgate.net Chiral complexes of rhodium and iridium, in particular, have been extensively used for the hydrogenation of prochiral olefins, ketones, and imines. nih.govrsc.org

While specific applications of ligands derived directly from this compound in this context are not extensively documented, the principles of P,N ligand design suggest their potential utility. A hypothetical bidentate P,N ligand derived from this amine could chelate to an iridium or rhodium precursor, such as [Ir(COD)Cl]₂ or [Rh(COD)₂]BF₄, to generate an active catalyst for the hydrogenation of various unsaturated substrates. The catalyst's performance would be influenced by the rigid backbone and the steric bulk of the 2,6-dimethoxyphenyl group, which would be expected to create a highly selective environment for the transfer of hydrogen to the substrate. The amine moiety itself can also play a role; for instance, in iridium-catalyzed hydrogenations, amine additives can participate in the catalytic cycle, forming more active hydride-amide catalysts that can lead to high enantioselectivity. nih.gov

Table 1: Representative Results for Asymmetric Hydrogenation with Rhodium-Phospholane Catalysts

This table presents data for a related class of C1-symmetric diphosphine ligands to illustrate the typical performance in asymmetric hydrogenation of benchmark substrates.

| Entry | Substrate | Catalyst | S/C Ratio | ee (%) | Configuration |

| 1 | Methyl (Z)-α-acetamidocinnamate | [Rh(diphos)(COD)]BF₄ | 1000 | >99 | R |

| 2 | Methyl 2-acetamidoacrylate | [Rh(diphos)(COD)]BF₄ | 1000 | 98 | R |

| 3 | (Z)-1-N-acetyl-1-phenylethenamine | [Rh(diphos)(COD)]BF₄ | 1000 | 99 | S |

Data sourced from studies on C1-symmetric 2,5-dimethylphospholane-diphenylphosphines. osi.lv

Enantioselective alkylation and C-H functionalization are powerful tools for the construction of complex molecular architectures. Chiral ligands play a crucial role in controlling the stereochemistry of these transformations. For instance, in rhodium-catalyzed [2+2+2] carbocyclization reactions, the choice of a chiral phosphine ligand is critical for achieving both high regioselectivity and enantioselectivity. nih.gov Ligands possessing bulky substituents and specific dihedral angles are often required to effectively control the approach of the reacting partners. Derivatives of this compound, with their inherent steric bulk, are promising candidates for such applications.

Chiral Auxiliary Applications in Stereoselective Organic Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. osi.lv After the desired transformation, the auxiliary is removed, having imparted its chirality to the molecule. Chiral 1-arylethylamines are effective auxiliaries, particularly for the diastereoselective alkylation of imines.

Research into derivatives of 1-phenylethylamine has shown that substitution on the aromatic ring can significantly enhance diastereoselectivity. A study on the asymmetric alkylation of aldimines derived from 1-(2,5-dimethoxyphenyl)ethylamine, a close structural isomer of the title compound, highlights the potential of this class of auxiliaries. nih.gov In this work, aldimines were formed by condensing the chiral amine with various aldehydes. Subsequent reaction with organolithium reagents proceeded with excellent diastereoselectivity to afford the alkylated amine products.

The high degree of stereocontrol is attributed to the formation of a rigid six-membered chelate between the lithium cation, the imine nitrogen, and the oxygen of the ortho-methoxy group. This chelation locks the conformation of the imine, and the bulky aryl group then effectively shields one face of the C=N double bond, forcing the nucleophile to attack from the less hindered face. The electron-donating effect of the second methoxy group (at the 5-position in the studied analogue) is thought to increase the electron density on the chelating oxygen, leading to a more rigid transition state and even higher selectivity. nih.gov Given this mechanism, the 2,6-dimethoxy substitution pattern of this compound would be expected to provide strong chelation and significant steric hindrance, making it a potentially excellent chiral auxiliary for similar diastereoselective additions. harvard.eduresearchgate.net

Table 2: Diastereoselective Alkylation of Aldimine Derived from (R)-1-(2,5-Dimethoxyphenyl)ethylamine

| Entry | R¹ in R¹-CHO | R² in R²-Li | Product Yield (%) | Diastereomeric Ratio (R,R) : (R,S) |

| 1 | C₆H₅ | CH₃ | 95 | >99 : 1 |

| 2 | C₆H₅ | C₂H₅ | 93 | >99 : 1 |

| 3 | C₆H₅ | n-C₄H₉ | 95 | >99 : 1 |

| 4 | c-C₆H₁₁ | n-C₄H₉ | 94 | >99 : 1 |

| 5 | (CH₃)₂CH | n-C₄H₉ | 91 | >99 : 1 |

| 6 | (CH₃)₃C | n-C₄H₉ | 69 | >99 : 1 |

Data adapted from Kohara, T., Hashimoto, Y., & Saigo, K. (1999). Tetrahedron, 55(20), 6453–6464. nih.gov

Stereochemical Investigations and Conformational Analysis

Methods for Determination of Absolute Configuration

The unambiguous assignment of the absolute configuration of chiral molecules is a cornerstone of stereochemistry. For chiral primary amines like (R)-1-(2,6-dimethoxyphenyl)ethan-1-amine, a variety of techniques are employed to establish the spatial arrangement of substituents around the stereocenter.

X-ray Crystallography: The most definitive method for determining absolute configuration is single-crystal X-ray crystallography. wikipedia.org This technique allows for the direct visualization of the three-dimensional atomic arrangement within a crystalline structure. wikipedia.org For chiral molecules, this is often achieved by co-crystallization with a chiral reference compound of known absolute configuration, a process known as the Bijvoet method. wikipedia.orgthieme-connect.de The anomalous scattering of X-rays by the atoms in the crystal provides the necessary information to distinguish between enantiomers. wikipedia.org

NMR Spectroscopy with Chiral Derivatizing Agents: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted to determine absolute configuration. frontiersin.org This is typically accomplished by reacting the amine with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers exhibit distinct NMR spectra, and the differences in chemical shifts (Δδ) can be correlated to the absolute configuration of the original amine. frontiersin.orgstackexchange.com A notable example is the use of α-fluorinated phenylacetic phenylselenoester (FPP) as a CDA. frontiersin.org The resulting diastereomeric amides show different ¹⁹F NMR chemical shifts, and by comparing experimental Δδ values with those predicted by Density Functional Theory (DFT) calculations, the absolute configuration can be reliably assigned. frontiersin.org For instance, a study demonstrated that for a series of (R)-amines, the calculated Δδ(R,S)α-F value was consistently negative, while for (S)-amines, it was positive. frontiersin.org

| Method | Principle | Key Advantages | Considerations |

| X-ray Crystallography | Direct visualization of the 3D atomic arrangement in a crystal. wikipedia.org | Provides unambiguous determination of absolute configuration. wikipedia.org | Requires the formation of suitable single crystals. |

| NMR with Chiral Derivatizing Agents (e.g., FPP) | Formation of diastereomers with distinct NMR spectra. frontiersin.org | Applicable in solution; does not require crystallization. frontiersin.org | Requires a suitable chiral derivatizing agent and may involve computational analysis. frontiersin.org |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. stackexchange.com | Applicable to a wide range of molecules in solution. stackexchange.com | Requires specialized instrumentation and often DFT calculations for spectral interpretation. stackexchange.com |

Table 1: Methods for Determining Absolute Configuration

Chiroptical Methods: Techniques such as optical rotatory dispersion (ORD) and circular dichroism (CD) measure the differential interaction of a chiral molecule with polarized light. wikipedia.org While these methods can distinguish between enantiomers, assigning the absolute configuration often relies on empirical rules or comparison with compounds of known configuration. More advanced techniques like Vibrational Circular Dichroism (VCD) provide detailed structural information by analyzing the vibrational transitions of a molecule. stackexchange.com By comparing the experimental VCD spectrum with quantum chemical predictions, the absolute configuration can be determined. stackexchange.com

Diastereomeric Control and Ratio Management in Complex Synthetic Sequences

The steric bulk of the 2,6-dimethoxyphenyl group in this compound plays a crucial role in directing the stereochemical outcome of reactions, a phenomenon known as diastereomeric control. When this chiral amine is incorporated into a molecule, its rigid and predictable conformation can effectively shield one face of a nearby reactive center, leading to the preferential formation of one diastereomer over the other.

In the synthesis of complex molecules, managing the ratio of diastereomers is critical. The spatial orientation of the ethylamine (B1201723) side chain, influenced by the dimethoxyphenyl group, has been shown to be a determining factor for agonist potency at serotonin (B10506) 5-HT₂A receptors. nih.gov This highlights the importance of controlling stereochemistry to achieve desired biological activity.

The formation of diastereomers and their subsequent separation is a common strategy in asymmetric synthesis. For instance, in the preparation of certain piperidine (B6355638) derivatives, enantiomers are transformed into their corresponding Boc-protected amines and then separated using chiral chromatography. nih.gov The ability to control and manage diastereomeric ratios is therefore essential for the efficient synthesis of enantiomerically pure compounds.

Conformational Studies and Their Implications for Molecular Recognition and Reactivity

The three-dimensional shape or conformation of a molecule is intimately linked to its reactivity and how it interacts with other molecules, a process known as molecular recognition. Conformational studies of this compound and its derivatives provide valuable insights into these relationships.

The 2,6-dimethoxy substitution pattern forces the phenyl ring to adopt a conformation that is largely perpendicular to the plane containing the chiral center and the amino group. This fixed orientation has significant implications for how the molecule presents its functional groups for interaction.

Molecular Recognition: Molecular recognition is fundamental to many biological processes, including the detection of odors and the action of drugs. nih.govillinois.edu The interaction of amines with receptors, such as trace amine-associated receptors (TAARs), is a key area of study. nih.govresearchgate.netnih.gov The specific shape and electronic properties of an amine determine its binding affinity and selectivity for a particular receptor. nih.gov For instance, studies on the murine trace amine-associated receptor TAAR7f have shown that the binding of an odorant like DMCHA induces a conformational change in the receptor, leading to its activation. nih.gov The precise positioning of the amine's functional groups is critical for these interactions. nih.gov Colorimetric sensor arrays have also been developed to discriminate between different amines based on molecular recognition principles, highlighting the ability to distinguish even between structural isomers. illinois.edu

Mechanistic and Computational Studies on Reactions Involving R 1 2,6 Dimethoxyphenyl Ethan 1 Amine and Analogues

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies

SN2 Pathways and Steric Effects

The reactivity of (R)-1-(2,6-dimethoxyphenyl)ethan-1-amine in nucleophilic substitution reactions is significantly influenced by the steric bulk imposed by the two methoxy (B1213986) groups at the ortho positions of the phenyl ring. In a typical SN2 reaction, a nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. The rate of this process is highly sensitive to steric hindrance around the reaction center.

The presence of the bulky 2,6-dimethoxyphenyl group creates considerable steric shielding around the chiral center. This hindrance can impede the approach of a nucleophile, thereby slowing down the rate of a potential SN2 reaction at the benzylic carbon. While primary alkyl halides are generally favored for SN2 reactions, the steric bulk in analogues of this compound can significantly decrease the reaction rate. For instance, studies on related systems have shown that increasing steric hindrance on the electrophile dramatically reduces the SN2 reaction rate. This principle is illustrated in the following table, which shows the relative reaction rates for a typical SN2 reaction with increasing steric bulk on the alkyl halide.

| Substrate | Relative Rate |

| Methyl | 30 |

| Ethyl | 1 |

| Isopropyl | 0.02 |

| Neopentyl | 0.00001 |

| tert-Butyl | ~0 |

This table illustrates the general trend of decreasing SN2 reaction rates with increasing steric hindrance. The values are representative and can vary depending on the specific nucleophile, leaving group, and reaction conditions.

Conversely, the amine group of this compound can act as a nucleophile. In this case, the steric hindrance from the 2,6-dimethoxy substituents can influence its nucleophilicity and the subsequent reaction pathway.

Catalytic Cycle Intermediates and Transition State Characterization

In catalytic applications, such as when this compound or its derivatives are used as organocatalysts, the identification of catalytic cycle intermediates is paramount. Kinetic and spectroscopic studies are instrumental in this regard. For instance, in reactions catalyzed by chiral primary amines, it is often proposed that the amine reversibly forms an iminium ion or an enamine intermediate with a carbonyl-containing substrate. These intermediates are key to the asymmetric induction observed in many of these reactions.

Density Functional Theory (DFT) Applications in Reaction Modeling

Density Functional Theory (DFT) has emerged as a powerful tool for complementing experimental studies of reaction mechanisms. By modeling reactions at the molecular level, DFT can provide detailed information about energetics, transition state geometries, and the origins of selectivity.

Prediction of Activation Energies and Reaction Pathways

DFT calculations are widely used to predict the activation energies of proposed reaction pathways, allowing researchers to discern the most likely mechanism. sparkl.me For reactions involving this compound, DFT could be employed to compare the energy barriers for competing pathways, such as an SN2 versus an elimination pathway, or to assess the feasibility of a proposed catalytic cycle.

For example, in a hypothetical SN2 reaction where a nucleophile displaces a leaving group from a derivative of this compound, DFT could be used to model the transition state and calculate its energy. The calculated activation energy would provide a quantitative measure of the steric hindrance imposed by the 2,6-dimethoxyphenyl group. Recent advancements have focused on creating libraries of DFT-level descriptors for alkyl amines to facilitate the rapid prediction of their reactivity in various reactions. sparkl.me

Computational Analysis of Chiral Induction and Selectivity

A key application of DFT in the context of chiral catalysts like this compound is the elucidation of the origins of enantioselectivity. By modeling the transition states leading to the different stereoisomeric products, the energy difference between these transition states can be calculated. This energy difference is directly related to the enantiomeric excess observed experimentally.

Computational studies on chiral primary amine-catalyzed reactions have shown that the catalyst can control the stereochemical outcome by forming a well-defined hydrogen-bonding network or through steric interactions in the transition state. acs.org These interactions preferentially stabilize the transition state leading to one enantiomer over the other. For this compound, the bulky ortho-methoxy groups would play a crucial role in defining the shape of the catalytic pocket and dictating the facial selectivity of the substrate's approach.

Advanced Spectroscopic Techniques for Mechanistic Insight

Beyond standard kinetic and spectroscopic methods, advanced techniques can provide more detailed snapshots of reacting systems. Techniques such as 2D NMR (COSY, NOESY) can reveal through-bond and through-space correlations in reaction intermediates, helping to establish their precise structure. sparkl.me High-resolution mass spectrometry is invaluable for identifying and confirming the elemental composition of transient species and products. sparkl.me

In the study of chiral molecules, Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy are particularly powerful. These techniques can provide information about the stereochemistry of chiral intermediates and products throughout a reaction, offering a deeper understanding of the stereochemical course of the transformation.

Future Research Directions and Unexplored Avenues for R 1 2,6 Dimethoxyphenyl Ethan 1 Amine

Development of Novel Stereoselective Synthetic Pathways with Enhanced Efficiency

The efficient synthesis of enantiomerically pure amines is a cornerstone of modern medicinal and materials chemistry. Future research into (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine is likely to focus on the development of novel stereoselective synthetic pathways that offer improved efficiency, scalability, and sustainability over existing methods.

Current strategies for producing chiral amines often rely on biocatalytic methods, which are lauded for their high enantioselectivity and mild reaction conditions. ω-Transaminases (ω-TAs), for instance, are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. However, the substrate scope of these enzymes can be limited by steric hindrance at the active site. Future work could involve the engineering of novel ω-transaminases or other enzymes like reductive aminases (RedAms) with tailored active sites to accommodate the bulky 2,6-dimethoxyphenyl substituent, thereby improving reaction yields and enantioselectivity.

Furthermore, chemoenzymatic cascade reactions present a promising avenue for enhancing synthetic efficiency. These one-pot processes, which combine enzymatic and chemical transformations, can reduce the number of purification steps and minimize waste. Research into developing a chemoenzymatic cascade for the synthesis of this compound from readily available starting materials could significantly streamline its production.

Beyond biocatalysis, the development of new chiral catalysts for asymmetric reduction or amination remains a key area of interest. This includes the design of novel organocatalysts or transition-metal complexes that can effectively control the stereochemistry of the amine product.

| Potential Synthetic Strategy | Key Advantages | Research Focus |

| Engineered Biocatalysts (e.g., ω-TAs, RedAms) | High enantioselectivity, mild reaction conditions, sustainability. | Overcoming steric hindrance, improving substrate scope and catalytic efficiency. |

| Chemoenzymatic Cascades | Reduced number of steps, minimized waste, improved overall yield. | Integration of enzymatic and chemical steps in a one-pot process. |

| Novel Chiral Catalysts | Potential for high turnover numbers, broad applicability. | Design of new organocatalysts or transition-metal complexes for asymmetric synthesis. |

Expansion of Catalytic Applications to New Reaction Types

The chiral nature of this compound makes it an attractive candidate for use as a chiral auxiliary or ligand in asymmetric catalysis. While its direct catalytic applications are not yet widely reported, its structural analogues have shown promise in this area.

Future research should explore the derivatization of this compound to create novel chiral ligands for a variety of metal-catalyzed reactions. For example, the amine functionality can be readily converted into amides, sulfonamides, or Schiff bases, which can then coordinate with transition metals to form chiral catalysts. These catalysts could be screened for their efficacy in reactions such as asymmetric hydrogenation, C-C bond formation, and cycloadditions.

The development of planar-chiral ligands derived from structures incorporating the this compound motif could be particularly fruitful. Planar-chiral ligands have demonstrated significant success in asymmetric catalysis due to their rigid structures and large steric hindrance.

Furthermore, the amine itself could be investigated as an organocatalyst. Chiral amines and their derivatives are known to catalyze a range of reactions, including Michael additions and aldol (B89426) reactions. The unique steric and electronic properties of this compound could lead to novel reactivity and selectivity in such transformations.

| Catalytic Application | Potential Reaction Types | Rationale |

| Chiral Ligand for Transition Metal Catalysis | Asymmetric hydrogenation, C-C bond formation (e.g., Suzuki-Miyaura coupling), allylic alkylation. | The chiral amine can be derivatized to create ligands that induce enantioselectivity in metal-catalyzed reactions. |

| Organocatalysis | Michael addition, aldol reactions, Mannich reactions. | The inherent chirality and functional group of the amine can be harnessed to catalyze reactions without the need for metals. |

| Planar-Chiral Ligand Development | Asymmetric reductions, cycloadditions. | The rigid and sterically demanding nature of such ligands can lead to high levels of stereocontrol. |

Advanced Derivatization for Functional Materials and Probe Development

The functionalization of this compound opens up possibilities for the creation of novel materials with unique properties. The presence of the amine group and the aromatic ring provides multiple sites for chemical modification.

Derivatization of the amine could lead to the synthesis of chiral polymers or dendrimers. These materials could find applications in chiral chromatography, as sensors for chiral molecules, or in the development of new drug delivery systems. The rigid 2,6-dimethoxyphenyl group could impart specific conformational properties to these polymers.

Furthermore, the incorporation of fluorophores or other reporter groups onto the molecule could lead to the development of chiral probes. These probes could be used to study biological processes, such as enzyme activity or receptor binding, in a stereospecific manner. The photophysical properties of such probes could be fine-tuned by modifying the substituents on the aromatic ring.

The synthesis of positional isomers of derivatized this compound could also be a valuable area of research. Studies on related compounds have shown that the position of substituents on the phenyl ring can have a significant impact on their biological activity and functional properties.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of chemical processes. Future research on this compound will likely focus on the integration of sustainable synthesis methodologies, with a particular emphasis on flow chemistry.

Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. The application of flow chemistry to the synthesis of chiral amines, often in combination with immobilized biocatalysts, is a rapidly growing field.

Developing a continuous flow process for the synthesis of this compound would be a significant step towards its sustainable production. This could involve the use of packed-bed reactors containing immobilized enzymes or catalysts, allowing for continuous operation and easy product separation.

Moreover, the use of greener solvents and reagents, as well as the implementation of atom-economical reactions, will be crucial in minimizing the environmental impact of the synthesis. The development of a fully integrated and sustainable manufacturing process for this compound represents a long-term goal for future research.

| Sustainable Approach | Key Benefits | Implementation Strategy |

| Flow Chemistry | Improved process control, enhanced safety, scalability, potential for automation. | Development of continuous flow reactors with immobilized catalysts or enzymes. |

| Biocatalysis in Flow | High selectivity, mild conditions, catalyst recyclability. | Use of packed-bed reactors with immobilized transaminases or other enzymes. |

| Green Chemistry Principles | Reduced environmental impact, improved atom economy. | Utilization of renewable starting materials, green solvents, and waste minimization strategies. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine, and how can reaction conditions be optimized for higher enantiomeric purity?

- Answer : The synthesis typically involves catalytic hydrogenation of a ketone precursor using chiral catalysts or resolution of racemic mixtures. Key steps include:

- Chiral Resolution : Use of chiral acids (e.g., tartaric acid) to separate enantiomers via crystallization .

- Catalytic Hydrogenation : Palladium on carbon (Pd/C) under controlled hydrogen pressure to reduce imine intermediates. Solvent choice (e.g., methanol or ethanol) and temperature (0–25°C) critically influence yield and purity .

- Purification : Column chromatography with silica gel or chiral stationary phases to isolate the (R)-enantiomer .

- Table 1 : Comparison of Synthetic Methods

| Method | Catalyst/Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Chiral Resolution | L-Tartaric Acid/EtOH | 65–75 | ≥98 | |

| Catalytic Hydrogenation | Pd/C, MeOH, 25°C | 80–85 | 95–97 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic methoxy groups (δ ~3.8 ppm for OCH₃) and the chiral center’s configuration. 2D NOESY can differentiate enantiomers .

- Chiral HPLC : Using columns like Chiralpak AD-H to determine enantiomeric excess (≥98% for pure (R)-form) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₀H₁₅NO₂⁺, [M+H]⁺ = 182.1176) .

Q. How do the methoxy substituents at the 2,6-positions influence the compound’s physicochemical properties?

- Answer : The 2,6-dimethoxy groups:

- Increase Steric Hindrance : Limit rotational freedom of the phenyl ring, stabilizing specific conformations .

- Modulate Solubility : Enhanced hydrophilicity compared to methyl or halogen substituents (e.g., logP ~1.2 vs. ~2.5 for 2,6-dimethyl analogs) .

- Impact Basicity : The electron-donating methoxy groups slightly reduce amine basicity (pKa ~9.5 vs. ~10.2 for unsubstituted analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Answer : Discrepancies often arise from:

- Enantiomeric Impurity : Even minor contamination by the (S)-enantiomer can skew receptor-binding assays. Validate purity via chiral HPLC .

- Assay Conditions : Variations in cell lines (e.g., HEK-293 vs. CHO) or buffer pH may alter activity. Standardize protocols across studies .

- Structural Analogues : Compare data with closely related compounds (e.g., 2,6-difluoro or 4-methoxy analogs) to isolate substituent effects .

Q. What strategies are recommended for designing enantioselective synthetic pathways to minimize byproducts?

- Answer :

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with transition metals (Ru or Rh) for stereocontrolled hydrogenation .

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to racemize intermediates in situ, improving yield .

- In Silico Modeling : DFT calculations to predict transition states and optimize catalyst-substrate interactions .

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

- Answer :

- Receptor Docking : The (R)-configuration aligns the amine group for hydrogen bonding with residues in serotonin receptors (e.g., 5-HT₂A), unlike the (S)-form .

- Pharmacokinetics : Enantiomer-specific metabolism by CYP450 enzymes affects half-life (e.g., (R)-form t₁/₂ = 4.2 h vs. (S)-form = 2.8 h in rat models) .

Methodological Considerations

Q. What protocols ensure safe handling and disposal of this compound in compliance with regulatory standards?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.